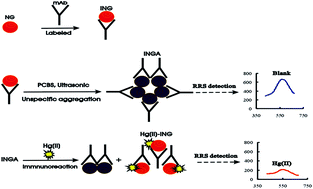A highly sensitive resonance Rayleigh scattering assay for detection of Hg(ii) using immunonanogold as probe†
RSC Advances Pub Date: 2014-04-16 DOI: 10.1039/C4RA02041C
Abstract
The monoclonal antibody (mAb) against Hg2+ was produced by the hybridoma technique, and was labeled using nanogold (NG) to obtain an immunonanogold (ING) probe. The immunoreaction takes place to form an ING–Hg2+ immunocomplex that caused the resonance Rayleigh scattering peak at 580 nm to decrease, with a detection limit of 1.1 nmol L−1 Hg2+.


Recommended Literature
- [1] Plant natural products with leishmanicidal activity
- [2] A graphene/nitrogen-doped carbon nanofiber composite as an anode material for sodium-ion batteries
- [3] Mechanisms of the blue emission of NaYF4:Tm3+ nanoparticles excited by an 800 nm continuous wave laser†
- [4] Formation and growth of sub-3 nm particles in megacities: impact of background aerosols
- [5] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [6] Green assessment of polymer microparticles production processes: a critical review†
- [7] Construction of Pd–TiOx interfaces for selective hydrodeoxygenation of CO bonds in vanillin by supporting Pd nanoparticles on ETS-10 zeolite†
- [8] A convenient method for the synthesis of α-carboxylate ester bromolactones via bromolactonization of alkenoic diesters†
- [9] How strong are hydrogen bonds in the peptide model?†
- [10] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†

Journal Name:RSC Advances
Research Products
-
CAS no.: 157887-82-6
-
CAS no.: 169555-93-5
-
CAS no.: 14104-19-9
-
CAS no.: 143317-90-2









